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molecular formula C12H14O2 B1585571 2-Phenylethyl methacrylate CAS No. 3683-12-3

2-Phenylethyl methacrylate

Cat. No. B1585571
M. Wt: 190.24 g/mol
InChI Key: ILZXXGLGJZQLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05219945

Procedure details

To a solution of 3.48 g (4.04 mL, 20 mmol) of 1-methoxy-1-trimethylsiloxy-2-methyl-1-propene and 0.2 mL of tetrabutylammonium biacetate hexahydrate (0.04 M in THF) in 30 mL of THF was added dropwise 15.9 g (18 mL, 100 mmol) of trimethylsilyl methacrylate. During the course of the addition the temperature of the reaction mixture rose slowly while four 0.2 mL portions of tetrabutylammonium biacetate hexahydrate (0.04 M in THF) were added. The temperature continued to rise to 44° C. after all of the monomer had been added. When the temperature began to fall, 50 mL of THF was added, and the addition of 38.1 g (37.7 mL, 200 mmol) of 2-phenylethyl methacrylate (purified by passage over a column of basic alumina under argon) was begun. When the addition was complete and the temperature began to fall, 24.6 g (24.6 mL, 100 mmol) of ethoxytriethylene glycol methacrylate (purified by passage over a column of basic alumina under argon) was added dropwise from an addition funnel. Analysis of an aliquot of the solution by 1H nmr showed that there was no residual monomer present. The solution of poly(trimethylsilyl methacrylate [25 mol %]-b-2-phenylethyl methacrylate [50 mol %]-b-ethoxytriethylene glycol methacrylate [25 mol%]) was refluxed for 12 hr with methanolic tetrabutylammonium fluoride. After evaporation in a rotary evaporator under reduced pressure, the residual polymer was dried for 48 hr in a vacuum oven at 80° C. to give 58 g of poly(methacrylic acid [25 mol %]-b 2-phenylethyl methacrylate [50 mol %]-b-ethoxytriethylene glycol methacrylate [25 mol %]). 1H NMR analysis of the product showed that no trimethylsilyl ester groups remained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
b-2-phenylethyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
b-ethoxytriethylene glycol methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
4.04 mL
Type
reactant
Reaction Step Three
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
four
Quantity
0.2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
37.7 mL
Type
reactant
Reaction Step Six
Name
ethoxytriethylene glycol methacrylate
Quantity
24.6 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([O:7][Si](C)(C)C)=[C:4]([CH3:6])[CH3:5].C([N+](CCCC)(CCCC)CCCC)CCC.[C:29]([O:34][Si](C)(C)C)(=[O:33])[C:30]([CH3:32])=[CH2:31].[C:39]([O:44][CH2:45][CH2:46][C:47]1[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=1)(=[O:43])[C:40]([CH3:42])=[CH2:41].C(O)(=O)C(C)=C.[CH2:59]([O:61][CH:62]([OH:71])[CH2:63][O:64][CH2:65][CH2:66][O:67][CH2:68][CH2:69][OH:70])[CH3:60].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[C:3]([OH:7])(=[O:2])[C:4]([CH3:6])=[CH2:5].[C:39]([O:44][CH2:45][CH2:46][C:47]1[CH:48]=[CH:49][CH:50]=[CH:51][CH:52]=1)(=[O:43])[C:40]([CH3:42])=[CH2:41].[C:29]([OH:34])(=[O:33])[C:30]([CH3:32])=[CH2:31].[CH3:60][CH2:59][O:61][CH:62]([OH:71])[CH2:63][O:64][CH2:65][CH2:66][O:67][CH2:68][CH2:69][OH:70] |f:4.5,6.7,11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O[Si](C)(C)C
Name
b-2-phenylethyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
b-ethoxytriethylene glycol methacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O.CCOC(COCCOCCO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
4.04 mL
Type
reactant
Smiles
COC(=C(C)C)O[Si](C)(C)C
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
18 mL
Type
reactant
Smiles
C(C(=C)C)(=O)O[Si](C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
four
Quantity
0.2 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[N+](CCCC)(CCCC)CCCC
Step Six
Name
Quantity
37.7 mL
Type
reactant
Smiles
C(C(=C)C)(=O)OCCC1=CC=CC=C1
Step Seven
Name
ethoxytriethylene glycol methacrylate
Quantity
24.6 mL
Type
reactant
Smiles
C(C(=C)C)(=O)O.C(C)OC(COCCOCCO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the course of the addition the temperature of the reaction mixture
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
to rise to 44° C.
ADDITION
Type
ADDITION
Details
had been added
CUSTOM
Type
CUSTOM
Details
purified by passage over a column of basic alumina under argon)
ADDITION
Type
ADDITION
Details
When the addition
ADDITION
Type
ADDITION
Details
was added dropwise from an addition funnel
CUSTOM
Type
CUSTOM
Details
After evaporation
CUSTOM
Type
CUSTOM
Details
in a rotary evaporator under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residual polymer was dried for 48 hr in a vacuum oven at 80° C.
Duration
48 h

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)O
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCC1=CC=CC=C1
Name
Type
product
Smiles
C(C(=C)C)(=O)O.CCOC(COCCOCCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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